5-Chloro-2-fluorobenzenethiol
Overview
Description
5-Chloro-2-fluorobenzenethiol is a chemical compound with the CAS Number: 1208076-47-4 . It has a molecular weight of 162.61 and its IUPAC name is 5-chloro-2-fluorobenzenethiol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-fluorobenzenethiol is 1S/C6H4ClFS/c7-4-1-2-5 (8)6 (9)3-4/h1-3,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-fluorobenzenethiol is a liquid . It has a molecular weight of 162.61 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Agents Synthesis: A study on the design, synthesis, and in vitro antimicrobial screening of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues from chloro-substituted-2-amino-5-fluorobenzenethiol revealed promising results against Gram-positive and Gram-negative bacteria strains and selected fungi species. These compounds, prepared from 5-fluorobenzenethiol derivatives, showed significant antimicrobial activity, highlighting the potential of halogenated benzenethiols in antimicrobial agent development (Armenise et al., 2012).
Synthesis of Heterocyclic Scaffolds
- Heterocyclic Oriented Synthesis (HOS): 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, was used for the preparation of various substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This study demonstrates the utility of chloro-fluoro-nitrobenzoic acids in synthesizing diverse heterocyclic compounds, which could suggest similar applications for 5-Chloro-2-fluorobenzenethiol in synthesizing novel heterocyclic scaffolds (Křupková et al., 2013).
Pharmaceutical Intermediate Synthesis
- Key Intermediate for Pesticides: The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides such as herbicidal juthiacet-methyl, highlights the importance of chloro-fluoro-nitrobenzene derivatives in the synthesis of agricultural chemicals. This suggests potential applications for 5-Chloro-2-fluorobenzenethiol in the synthesis of similar intermediates for pharmaceutical or agrochemical purposes (Xiao-hua Du et al., 2005).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXSIGAYPVFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorobenzenethiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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